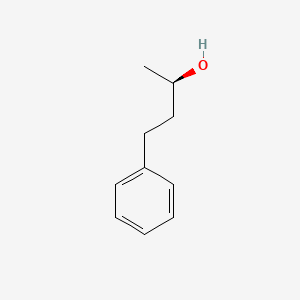

(R)-4-Phenylbutan-2-ol

描述

The Critical Role of Chiral Alcohols in Enantioselective Synthesis

Chiral alcohols are fundamental building blocks in the construction of enantiomerically pure molecules. rsc.orgnih.gov Their hydroxyl group offers a reactive handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemistry of the alcohol directly influences the stereochemical outcome of these reactions, making them indispensable in the synthesis of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov The ability to synthesize and utilize chiral alcohols with high enantiomeric purity is therefore a cornerstone of modern asymmetric synthesis. rsc.orgresearchgate.net

Historical Context and Evolution of Synthetic Approaches to Chiral Alcohols

The synthesis of chiral alcohols has evolved significantly over the decades. Early methods often relied on the resolution of racemic mixtures, a process that separates a 50:50 mixture of enantiomers. icjs.ushilarispublisher.com While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. rsc.org

Subsequent advancements led to the development of asymmetric synthesis, which aims to create a specific enantiomer directly. Key strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to a non-chiral starting material to direct the stereochemical course of a reaction.

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This includes the use of metal complexes with chiral ligands and organocatalysts. hilarispublisher.comhilarispublisher.com

More recently, biocatalysis, using enzymes such as ketoreductases and alcohol dehydrogenases, has gained prominence for its high enantioselectivity and mild reaction conditions. nih.govrsc.orgrsc.org These enzymes can reduce prochiral ketones to their corresponding chiral alcohols with exceptional levels of stereocontrol. rsc.orgrsc.org

Rationale for the Advanced Academic Investigation of (R)-4-Phenylbutan-2-ol

The academic interest in this compound stems from its utility as a precursor to other valuable chiral compounds. For instance, it can be oxidized to the corresponding ketone, 4-phenyl-2-butanone, which is a substrate in enzymatic amination reactions to produce chiral amines. researchgate.net Furthermore, derivatives of 4-phenylbutan-2-ol are found in the core structure of medicinally important molecules, such as those with potential therapeutic applications. d-nb.info The compound also serves as a model substrate for developing and testing new stereoselective synthetic methods. cuny.edu

Scope and Significance of Stereocontrol in the Derivatization of this compound

Maintaining or controlling the stereochemistry at the C-2 position during the derivatization of this compound is of paramount importance. Many chemical transformations can proceed with either retention or inversion of configuration at the stereocenter. The ability to selectively control this outcome allows chemists to access a wider range of stereochemically defined products from a single chiral precursor.

For example, nucleophilic substitution reactions at the hydroxyl group can be designed to proceed through mechanisms that either preserve the (R)-configuration or invert it to the (S)-configuration, depending on the reaction conditions and reagents used. diva-portal.org This stereospecific control is crucial for the synthesis of complex molecules with multiple stereocenters, where the relative and absolute configuration of each center must be precisely defined. The development of catalytic systems that can achieve high levels of stereospecificity in the reactions of non-derivatized alcohols, including those with structures similar to this compound, is an active area of research. diva-portal.org

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | chemspider.comnih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| IUPAC Name | (2R)-4-phenylbutan-2-ol | nih.gov |

| CAS Number | 39516-03-5 | nih.gov |

| Appearance | Colorless liquid | cuny.edu |

Structure

3D Structure

属性

IUPAC Name |

(2R)-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWRKZLROIFUML-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032067 | |

| Record name | (R)-1-Methyl-3-phenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39516-03-5 | |

| Record name | 4-Phenyl-2-butanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039516035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-Methyl-3-phenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-BUTANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R10Q45I3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 4 Phenylbutan 2 Ol

Enantioselective Synthesis Strategies of (R)-4-Phenylbutan-2-ol

The synthesis of single-enantiomer pharmaceuticals is a significant challenge in medicinal chemistry. For this compound, enantioselective synthesis is paramount. This section explores various strategies that have been effectively employed to produce this specific enantiomer.

Asymmetric Reduction Approaches to 4-Phenyl-2-butanone Precursors

A primary route to this compound involves the asymmetric reduction of its precursor, 4-phenyl-2-butanone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages.

Biocatalytic Reductions Employing Whole-Cell Systems and Isolated Enzymes

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. scispace.com The use of whole-cell systems and isolated enzymes for the reduction of 4-phenyl-2-butanone offers high enantioselectivity under mild reaction conditions. nih.gov

The efficiency of whole-cell biocatalysis is highly dependent on the fermentation conditions. nih.gov By carefully controlling parameters such as pH, temperature, agitation speed, and incubation time, the enantioselectivity and conversion rates of the reduction can be significantly improved. researchgate.net

For instance, studies utilizing Saccharomyces cerevisiae, commonly known as baker's yeast, have demonstrated the ability to produce this compound. researchgate.net In one study, a complete inversion of enantioselectivity from (S) to (R) was observed by changing the reaction medium from pure water to a deep eutectic solvent (DES) composed of choline (B1196258) chloride and glycerol. researchgate.net This shift highlights the profound impact of the reaction environment on the enzymatic activity within the whole cells. In a ChCl/Gly eutectic mixture with 10% water, the (R)-enantiomer was obtained with a 92:8 enantiomeric ratio. cnr.it

Similarly, Lactobacillus paracasei BD71 has been identified as an effective biocatalyst for the asymmetric reduction of ketones. researchgate.net While specific data for 4-phenyl-2-butanone reduction to the (R)-enantiomer is not detailed, the strain has shown excellent performance in producing other chiral alcohols with high enantiomeric excess and conversion rates under optimized conditions. researchgate.netresearchgate.netnih.gov For example, the reduction of another ketone by L. paracasei BD71 yielded the corresponding (S)-alcohol with over 99% enantiomeric excess (ee) and 98% conversion after optimizing parameters like pH, temperature, and incubation time. researchgate.net

| Organism/System | Precursor | Product | Enantiomeric Excess (ee) | Conversion | Key Optimization Parameters |

| Saccharomyces cerevisiae in DES | 4-Phenyl-2-butanone | This compound | ~84% (92:8 er) | - | Deep Eutectic Solvent (ChCl/Gly) with 10% water |

| Lactobacillus kefiri P2 | 4-Phenyl-2-butanone | (R)-4-Phenyl-2-butanol | 91% | 99% | Not specified |

The stereoselectivity of biocatalytic reductions is governed by the specific enzymes within the microorganisms. Alcohol dehydrogenases (ADHs) are a key class of enzymes responsible for the reduction of ketones. The W110A mutant of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) has been investigated for its activity on phenyl-containing ketones. nih.gov

The wild-type TeSADH is not active on substrates like benzylacetone (B32356) (4-phenyl-2-butanone). However, the W110A mutation enables the enzyme to effectively reduce benzylacetone to (S)-4-phenyl-2-butanol with an enantiomeric excess of over 99%. oup.comoup.comresearchgate.net This high stereoselectivity is attributed to the specific binding orientation of the substrate in the enzyme's active site. oup.com The mechanism follows Prelog's rule, where the pro-R hydride from the NADPH cofactor is transferred to the re face of the ketone's carbonyl group, leading to the (S)-alcohol. nih.gov To obtain the (R)-alcohol, a different enzyme or a modified strategy, such as kinetic resolution of the racemic alcohol, would be necessary. nih.gov

| Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Yield | Mechanism Highlights |

| TeSADH W110A | 4-Phenyl-2-butanone | (S)-4-Phenyl-2-butanol | >99% | Good to Excellent | Follows Prelog's rule; mutation enables activity on bulky phenyl-containing ketones. nih.govoup.com |

Catalytic Asymmetric Hydrogenation of Ketones and Olefins

Transition-metal catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. jst.go.jp This approach relies on the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate.

The design of chiral ligands is crucial for the success of asymmetric hydrogenation. For iridium-catalyzed systems, N,P ligands have shown significant promise. nih.gov These ligands chelate to the iridium center, forming a stable and active catalyst.

Recent research has focused on the development of tridentate P-N-N ligands for iridium-catalyzed asymmetric hydrogenation of ketones. These ligands create a well-defined chiral pocket around the metal center, leading to high activity and enantioselectivity. rsc.org Polymer-supported versions of these ligands have been developed to facilitate catalyst recovery and reuse, a key aspect for industrial applications. rsc.orgrsc.org These heterogeneous catalysts have demonstrated excellent performance, achieving up to >99% ee for a variety of ketones, comparable to their homogeneous counterparts. rsc.org The enhanced stability is attributed to the strong chelation of the tridentate ligand, which prevents the formation of inactive iridium species. rsc.org While specific examples for the reduction of 4-phenyl-2-butanone to the (R)-enantiomer are not always detailed, the broad applicability of these catalysts to various ketones suggests their potential for this transformation. mdpi.com

| Catalyst System | Ligand Type | Substrate Scope | Enantiomeric Excess (ee) | Key Features |

| Iridium | Tridentate P-N-N | Various ketones | Up to >99% | High activity and stability; can be heterogenized on a polymer support. rsc.orgrsc.org |

| Iridium | N,P ligands | Enones | Up to 99% | Can achieve double hydrogenation of C=C and C=O bonds with high stereoselectivity. nih.gov |

| Ruthenium(II) | Chiral Diphosphine/Diamine | Aromatic ketones | High | Operates under neutral to slightly basic conditions; high reactivity. jst.go.jp |

Mechanistic Aspects of Stereoselective Hydrogen Transfer

The synthesis of this compound via asymmetric hydrogenation of 4-phenyl-2-butanone is a key transformation. The mechanism of this stereoselective hydrogen transfer often involves a metal-ligand complex that facilitates the delivery of a hydride to one face of the prochiral ketone.

Iridium(III) complexes containing an N-heterocyclic carbene with a primary amine donor have been investigated for the hydrogenation of ketones. The mechanism can involve a bifunctional pathway where both the metal center and the ligand participate in the catalytic cycle. For instance, in the presence of a base like potassium tert-butoxide, the amine group of the ligand can be deprotonated, and this, along with the metal hydride, participates in the hydrogen transfer to the ketone. Deuterium (B1214612) labeling studies using deuterated 2-propanol or D2 gas have been instrumental in elucidating these pathways, showing deuterium incorporation at the α-carbon and the hydroxyl group of the resulting alcohol. acs.org The cation of the base can also play a role, potentially acting as a Lewis acid to stabilize the transition state. acs.org

Ruthenium complexes are also widely used for transfer hydrogenation. For example, (η⁵-Pentaphenylcyclopentadienyl)RuCl(CO)₂ has been shown to be an efficient catalyst for the racemization of chiral secondary alcohols, including (S)-4-phenylbutan-2-ol, at room temperature in the presence of a base. diva-portal.org This racemization is a key component of dynamic kinetic resolution processes. The mechanism of racemization often proceeds through a deprotonation-reprotonation sequence involving a metal-alkoxide intermediate.

The stereochemical outcome of these hydrogen transfer reactions is highly dependent on the steric and electronic properties of the chiral ligand attached to the metal center. acs.org Ligands with bulky substituents can create a chiral pocket that effectively shields one face of the ketone, leading to high enantioselectivity. acs.orgdiva-portal.org

Stereoselective Formation via Multicomponent Cascade Reactions

Multicomponent cascade reactions offer an efficient approach to synthesize complex molecules like this compound from simpler starting materials in a single pot. These reactions combine multiple catalytic steps, often involving both chemical and biological catalysts, to build molecular complexity rapidly.

One example involves the use of enzyme cascades. For instance, a one-pot enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol (B1222856) to the corresponding chiral amines. researchgate.netnih.gov While the direct product isn't this compound, the methodology demonstrates the power of cascade reactions in manipulating related structures. Such cascades can involve alcohol dehydrogenases (ADHs) to oxidize the alcohol to a ketone, which is then aminated by a transaminase. researchgate.netnih.gov

Another strategy involves the combination of different classes of enzymes. For example, a cascade involving alcohol dehydrogenases and ene-reductases has been used for the stereodivergent synthesis of chiral alcohols. thieme-connect.com While not specifically detailed for this compound, these principles are broadly applicable.

Multicomponent reactions can also be designed using purely chemical catalysts. For example, sequential reactions involving isomerization and aza-Diels-Alder reactions have been used to create complex heterocyclic structures in a one-pot fashion, showcasing the potential for atom-economic synthesis. acs.org While not directly applied to this compound, these advanced strategies highlight the direction of current research in synthetic methodology.

Dynamic Kinetic Resolution (DKR) Processes for Accessing this compound

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This is achieved by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer.

Lipases are frequently employed in the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity and operational simplicity. nih.gov Lipase B from Candida antarctica (CALB) is a particularly effective biocatalyst for these transformations. nih.govineosopen.org

In the context of compounds structurally related to this compound, the kinetic resolution of (±)-2-amino-4-phenylbutane has been achieved using CALB. ineosopen.orgdoi.org This process involves the enantioselective acylation of the amine. By using different acylating agents, such as ethyl esters or carboxylic acids, the (R)-amide can be produced with high enantiomeric excess. doi.org The use of carboxylic acids as acyl donors has been shown to increase reaction rates compared to their ester counterparts. ineosopen.org

The immobilization of lipases, for instance on magnetic nanoparticles, can enhance their stability and selectivity in kinetic resolutions. nih.gov This approach also facilitates catalyst recovery and reuse.

To achieve a dynamic kinetic resolution, the enzymatic resolution is coupled with a catalyst that racemizes the unreacted enantiomer. Ruthenium complexes are often the catalysts of choice for the racemization of secondary alcohols. diva-portal.orgresearchgate.net

A well-known example is the Shvo catalyst and related ruthenium complexes, which are effective for the racemization of a wide range of secondary alcohols. researchgate.net For instance, a DKR of secondary aromatic alcohols was developed using a self-made solid super acid TiO₂/SO₄²⁻ as a racemization catalyst in conjunction with Novozym 435 (an immobilized form of CALB). researchgate.net This system provided optically pure aromatic acetates in high yields and could be reused multiple times. researchgate.net

Another approach involves the use of ruthenium half-sandwich complexes. d-nb.info However, their compatibility with all reaction conditions must be carefully evaluated. Bifunctional ruthenium pincer complexes have also been shown to be effective racemization catalysts that are orthogonal to other catalytic processes, such as enantioselective silylation. d-nb.info This orthogonality is crucial to prevent side reactions and ensure high enantioselectivity of the desired product. The combination of a ruthenium racemization catalyst with a lipase-catalyzed acylation allows for the efficient DKR of secondary alcohols. researchgate.net

Chemoenzymatic Cascade Reactions for Stereoselective Conversion of Racemic 4-Phenyl-2-butanol

Chemoenzymatic cascades combine the selectivity of enzymes with the broad applicability of chemical catalysts to achieve complex transformations.

A notable example of a chemoenzymatic cascade is the conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of the corresponding chiral amine. researchgate.netnih.gov This one-pot, cell-free biocatalytic system utilizes a combination of enzymes to achieve a stereo-divergent synthesis. researchgate.netnih.gov

The cascade consists of:

Two enantio-complementary alcohol dehydrogenases (ADHs).

NADH and NADPH oxidases for the in-situ recycling of the NAD(P)⁺ cofactors.

An (S)- or (R)-enantioselective transaminase (TA).

This system successfully converted racemic 4-phenyl-2-butanol into the high-value (S)- or (R)-amines, achieving good (73% for S) and excellent (>99% for R) enantioselectivities. researchgate.netnih.gov This demonstrates the potential of multi-enzyme cascades for the synthesis of valuable chiral compounds from racemic precursors.

Interactive Data Tables

Table 1: Enzyme-Catalyzed Bioamination of 4-phenyl-2-butanone researchgate.net

This table summarizes the results for the bioamination of 4-phenyl-2-butanone to synthesize (R)-4-phenylbutan-2-amine using soluble TsRTA.

| Substrate Concentration (mM) | Isopropylamine (IPA) eq. | Molar Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 10 | 5 | 53 | >99 |

Table 2: Chemoenzymatic Cascade for Amine Synthesis from Racemic 4-Phenyl-2-butanol researchgate.netnih.gov

This table shows the results of the one-pot enzymatic cascade for the conversion of racemic 4-phenyl-2-butanol to the corresponding chiral amines.

| Target Enantiomer | Molar Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| (S)-4-phenylbutan-2-amine | 73 | >99 |

Cofactor Recycling Strategies in Biocatalytic Cascades

Biocatalytic cascades are powerful tools for asymmetric synthesis, but their industrial viability often hinges on the efficient regeneration of expensive nicotinamide (B372718) cofactors (e.g., NADH, NADPH). In the context of synthesizing chiral molecules related to this compound, several cofactor recycling strategies have been developed to ensure continuous enzymatic activity and improve economic feasibility.

One prominent strategy involves a "substrate-coupled" approach, where a second enzyme and a co-substrate are used to regenerate the cofactor. For instance, in the reduction of a ketone to produce an alcohol, an alcohol dehydrogenase (ADH) requires NADPH. A glucose dehydrogenase (GDH) can be paired with it, which oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP+. rsc.org This system is widely applied due to its high efficiency. Similarly, formate (B1220265) dehydrogenase (FDH) can be used with formate as a co-substrate to regenerate NADH from NAD+. rsc.org

Another approach is an "enzyme-coupled" system, which is particularly relevant in cascades involving multiple oxidoreductases. In a one-pot enzymatic cascade designed to convert racemic 4-phenyl-2-butanol into its corresponding (R)- or (S)-amine, the process begins with the oxidation of the alcohol. nih.gov This cascade utilizes two enantio-complementary alcohol dehydrogenases, and crucially, both NADH and NADPH oxidases for the in-situ recycling of the oxidized cofactors NAD(P)⁺. nih.govresearchgate.net This recycling is essential to drive the initial oxidation of the alcohol to the ketone intermediate, which is then aminated by a transaminase.

Hydrogen-driven cofactor recycling represents a particularly atom-efficient and clean method. A soluble hydrogenase can utilize H₂ to reduce NAD⁺ to NADH. core.ac.uk This has been demonstrated in the synthesis of (R)-4-phenylbutan-2-amine from the corresponding ketone, where an L-alanine dehydrogenase recycles the pyruvate (B1213749) co-product back to L-alanine, a process that itself requires NADH regeneration. core.ac.uk This system achieved an 86% conversion to the amine product, showcasing the effectiveness of H₂ as a clean reductant for cofactor recycling. core.ac.uk

The choice of recycling system can sometimes influence the stereochemical outcome of a reaction. In the reduction of (E/Z)-citral using Old Yellow Enzyme 3 (OYE3), using an NAD⁺/GDH system resulted in (R)-citronellal, while an NADP⁺/glucose-6-phosphate dehydrogenase (G6PDH) system yielded the opposite (S)-enantiomer. nih.gov This highlights the intricate interplay between the enzyme, cofactor, and recycling system in determining the final product's stereochemistry.

| Recycling System | Key Enzymes | Co-substrate | Typical Application Context | Reference |

| Substrate-Coupled | Alcohol Dehydrogenase (ADH), Glucose Dehydrogenase (GDH) | Glucose | Asymmetric reduction of ketones | rsc.org |

| Substrate-Coupled | Alcohol Dehydrogenase (ADH), Formate Dehydrogenase (FDH) | Formate | Asymmetric reduction of ketones | rsc.org |

| Enzyme-Coupled | Alcohol Dehydrogenases, NAD(P)H Oxidase | O₂ | Oxidation of alcohols in a cascade | nih.govresearchgate.net |

| Hydrogen-Driven | Hydrogenase, L-alanine Dehydrogenase | H₂ | Reductive amination with co-product recycling | core.ac.uk |

Preparation of this compound from Precursors with Established Stereochemistry

The synthesis of enantiomerically pure compounds can be effectively achieved by starting with a readily available chiral building block, where the stereochemistry is already defined. This approach transfers the existing chirality to the final product through stereospecific reactions.

The creation of the chiral center in this compound can be achieved with high stereocontrol by reacting a prochiral nucleophile with a chiral electrophile. A prime example is the ring-opening of a chiral epoxide.

A reported synthesis of this compound utilizes the reaction of a benzylmagnesium Grignard reagent with (R)-propylene oxide. rsc.org This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring. This backside attack results in a clean inversion of configuration at the reaction center. To facilitate the reaction and improve yield, a catalytic amount of copper(I) iodide is employed. rsc.org The process involves the dropwise addition of the Grignard reagent to a cooled solution of (R)-propylene oxide and copper iodide in an ether solvent. Following the reaction, a workup with aqueous ammonium (B1175870) chloride yields the desired product. rsc.org This method is highly effective, affording the target this compound in high yield and with the stereochemistry dictated by the starting epoxide. rsc.org

Table: Synthesis of this compound via Grignard Reaction

| Chiral Precursor | Grignard Reagent | Catalyst | Yield | Reference |

|---|

Beyond creating the key C-C bond, existing chiral molecules can be transformed into this compound through various chemical modifications that preserve the original stereocenter.

The synthesis starting from (R)-propylene oxide, as described in the Grignard reaction (Section 2.3.1), is a quintessential example of this strategy. rsc.org Here, (R)-propylene oxide serves as the chiral building block, containing the exact stereocenter that, after reaction, becomes the hydroxyl-bearing carbon in the final product. The carbon backbone is extended by the benzyl (B1604629) group from the Grignard reagent, but the core chirality is transferred directly from the starting material.

Another advanced strategy involves the use of chiral boronic esters. These compounds are configurationally stable and can undergo a wide array of transformations to form new C-C bonds stereocontrolledly. acs.org For example, a chiral boronic ester could be coupled with a suitable partner in a Suzuki-Miyaura cross-coupling reaction. While not a direct synthesis of this compound found in the literature, this methodology represents a modern approach where a chiral boronic ester fragment could be elaborated into the target structure.

Furthermore, biocatalytic reduction of the prochiral ketone, 4-phenyl-2-butanone, provides a direct transformation into the chiral alcohol. Whole cells of Lactobacillus kefiri P2 have been shown to reduce 4-phenyl-2-butanone to (R)-4-phenyl-2-butanol with high conversion and enantiomeric excess. sci-hub.se In this transformation, the enzymes within the microorganism create the chiral center from a symmetric precursor, effectively transforming an achiral building block into the desired enantiopure product. sci-hub.se

Table: Biocatalytic Reduction for this compound Synthesis

| Substrate | Biocatalyst | Conversion | Enantiomeric Excess (ee) | Product | Reference |

|---|

Advanced Characterization and Enantiomeric Purity Assessment of R 4 Phenylbutan 2 Ol

Chromatographic Methodologies for Enantioseparation and Purity Determination

Chromatographic techniques are paramount for the physical separation of enantiomers, allowing for precise quantification of the enantiomeric excess (ee) of a sample.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Evaluation

Chiral Gas Chromatography (GC) is a powerful method for separating and quantifying volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For alcohols like (R)-4-phenylbutan-2-ol, derivatization to a less polar and more volatile ester or ether is often performed prior to analysis to improve peak shape and resolution.

In studies involving the enzymatic synthesis of chiral amines from racemic 4-phenyl-2-butanol (B1222856), GC with a flame ionization detector (GC-FID) has been effectively used to determine the enantiomeric excess of the final product. nih.govnih.gov For instance, in a biocatalytic cascade designed to produce (R)-4-phenylbutan-2-amine from the racemic alcohol, chiral GC analysis confirmed the exceptional enantioselectivity of the process. nih.govnih.gov

Table 1: Example of Enantiomeric Excess (ee) Determination in an Enzymatic Reaction Involving Racemic 4-Phenyl-2-butanol

| Substrate (Concentration) | Biocatalytic System | Product | Enantiomeric Excess (ee) | Analytical Method |

|---|---|---|---|---|

| Racemic 4-phenyl-2-butanol (10 mM) | TsRTA-based cascade | (R)-4-phenylbutan-2-amine | >99% (R) | GC-FID nih.gov |

This data demonstrates the capability of chiral GC to provide baseline separation and accurate quantification for assessing the enantiomeric purity of compounds structurally related to this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for enantioseparation, suitable for a broader range of compounds than GC, including those that are non-volatile or thermally labile. The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the stationary phase and the mobile phase is critical for achieving successful separation. While specific applications detailing the chiral HPLC separation of this compound are not prevalent, the technique is widely applied for purity assessment of chiral alcohols and their derivatives. researchgate.net The determination of molar conversion in enzymatic reactions involving 4-phenyl-2-butanol has been monitored by HPLC, underscoring its utility in analyzing reaction mixtures containing this compound. nih.govresearchgate.net

Spectroscopic and Spectrometric Elucidation of Stereochemistry

Spectroscopic methods provide information about the three-dimensional structure of molecules and are crucial for assigning the absolute configuration (R or S) of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity (e.g., ¹H NMR analysis with chiral shift reagents)

Standard ¹H NMR spectroscopy cannot distinguish between enantiomers, as they are isochronous and produce identical spectra. However, in the presence of a chiral auxiliary, enantiomers can be rendered diastereotopic, leading to distinguishable signals.

A common method involves the use of chiral shift reagents, typically lanthanide complexes such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). libretexts.org These Lewis acidic reagents reversibly coordinate to a basic site in the substrate molecule, such as the hydroxyl group of this compound. The resulting complex is diastereomeric for each enantiomer, and the paramagnetic nature of the lanthanide ion induces significant shifts in the ¹H NMR spectrum. libretexts.org The signals for the (R)- and (S)-enantiomers are shifted to different extents, allowing for their separate integration and the calculation of enantiomeric excess.

Table 2: Representative ¹H NMR Chemical Shifts for 4-Phenylbutan-2-ol and Expected Effect of a Chiral Shift Reagent

| Proton Assignment | Typical Chemical Shift (ppm) in CDCl₃ (Racemate) chemicalbook.com | Expected Behavior with Chiral Shift Reagent |

|---|---|---|

| CH ₃-CH(OH) | 1.19 (doublet) | Signal splits into two distinct doublets for R and S enantiomers |

| Ph-CH₂-CH ₂ | 1.73 (multiplet) | Signal splits into two distinct multiplets for R and S enantiomers |

| Ph-CH ₂-CH₂ | 2.68 (multiplet) | Signal splits into two distinct multiplets for R and S enantiomers |

| CH₃-CH (OH) | 3.77 (multiplet) | Signal splits into two distinct multiplets for R and S enantiomers |

Optical Rotation Measurements for Enantiomeric Characterization

Optical rotation is the most traditional method for characterizing chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral substance. libretexts.org The measurement is performed using a polarimeter. The observed rotation (α) is dependent on the compound's structure, concentration, path length of the sample tube, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). masterorganicchemistry.com

To have a standardized value, the specific rotation [α] is calculated. For an enantiomerically pure sample, the specific rotation is a characteristic physical constant. It is important to note that the sign of rotation (+ for dextrorotatory, - for levorotatory) does not have a simple correlation with the R/S designation. masterorganicchemistry.com For example, (R)-glyceraldehyde is dextrorotatory, but (R)-cysteine is levorotatory.

The magnitude of the observed rotation is directly proportional to the enantiomeric excess of the sample. A racemic (50:50) mixture is optically inactive (α = 0°), while an enantiomerically pure sample exhibits the maximum specific rotation.

Table 4: Relationship Between Enantiomeric Excess (ee) and Specific Rotation

| Enantiomeric Excess (ee) | % of (R)-enantiomer | % of (S)-enantiomer | Observed Specific Rotation [α]obs |

|---|---|---|---|

| 100% | 100% | 0% | [α]max (for R) |

| 50% | 75% | 25% | 0.50 x [α]max |

| 0% | 50% | 50% | 0° |

| -50% | 25% | 75% | -0.50 x [α]max (or 0.50 x [α]max for S) |

| -100% | 0% | 100% | -[α]max (or [α]max for S) |

Note: [α]max is the specific rotation of the enantiomerically pure substance.

X-ray Crystallography for Solid-State Stereochemical Confirmation

Direct single-crystal X-ray diffraction analysis of this compound is often impractical due to the compound's tendency to exist as an oil or its reluctance to form crystals of sufficient quality for diffraction studies. This is a common challenge for many low-molecular-weight chiral alcohols. Consequently, a robust and widely accepted indirect method is employed to unambiguously determine the absolute stereochemistry of such compounds in the solid state. This method involves the chemical derivatization of the chiral alcohol with a chiral auxiliary of a known absolute configuration. The resulting product is a mixture of diastereomers, which, due to their distinct physical properties, often exhibit a greater propensity for crystallization.

The formation of diastereomeric esters allows for their separation and subsequent analysis of a single diastereomer by X-ray crystallography. Because the absolute configuration of the chiral auxiliary is already established, the three-dimensional crystal structure of the derivative provides an internal reference, enabling the unequivocal assignment of the stereochemistry at the chiral center of the alcohol moiety. sci-hub.senih.govspringernature.com

A frequently utilized class of chiral auxiliaries for this purpose includes enantiomerically pure carboxylic acids such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, and derivatives of camphorsultam, like camphorsultam dichlorophthalic acid (CSDP acid). nih.govnih.govresearchgate.net The resulting diastereomeric esters are often highly crystalline and can be separated by techniques such as high-performance liquid chromatography (HPLC) on silica (B1680970) gel. Once a single diastereomer is isolated and crystallized, X-ray diffraction analysis can be performed.

The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, revealing the spatial arrangement of all its atoms. With the known configuration of the chiral auxiliary acting as a fixed point of reference within the crystal lattice, the absolute configuration of the alcohol's stereocenter can be definitively determined. springernature.com

To illustrate this pivotal technique, the crystallographic data for a representative diastereomeric ester of a secondary alcohol, formed with a chiral auxiliary, is presented below. While not the data for this compound itself, it exemplifies the detailed structural information that can be obtained through this derivatization method. The data is derived from the crystal structure of a salt formed between (R)-MTPA and (R)-1-phenylethylamine, which serves as a model for the interactions and conformations seen in diastereomeric esters. rsc.org

| Parameter | Value |

|---|---|

| Empirical Formula | C18 H20 F3 N O3 |

| Formula Weight | 367.36 |

| Temperature (K) | 100 |

| Wavelength (Å) | 1.54184 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | |

| a (Å) | 9.0354(3) |

| b (Å) | 8.1993(2) |

| c (Å) | 12.2356(3) |

| α (°) | 90 |

| β (°) | 109.176(3) |

| γ (°) | 90 |

| Volume (ų) | 856.40(4) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.424 |

| Absorption Coefficient (mm⁻¹) | 1.026 |

| F(000) | 384 |

The successful determination of the crystal structure of such a diastereomeric derivative not only confirms the absolute configuration of the this compound but also provides valuable insights into its solid-state conformation. The analysis of bond lengths, bond angles, and torsion angles within the crystal structure reveals the preferred spatial arrangement of the phenyl, alkyl, and hydroxyl groups, which can be influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces within the crystal lattice.

Furthermore, the Flack parameter, derived from the X-ray diffraction data of a non-centrosymmetric crystal, serves as a crucial indicator for the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomeric model provides strong evidence for the assigned configuration, thus solidifying the stereochemical assessment of the parent alcohol.

Mechanistic Investigations and Computational Studies of R 4 Phenylbutan 2 Ol Transformations

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Understanding the intricate mechanisms of asymmetric catalysis is paramount for the rational design of catalysts that can selectively produce (R)-4-Phenylbutan-2-ol. Research in this area focuses on the dynamic interactions between the catalyst and substrate and the energetic landscapes of the reaction pathways.

The stereochemical outcome in the asymmetric synthesis of this compound is dictated by the precise interactions between the chiral catalyst and the prochiral substrate, 4-phenylbutan-2-one. In metal-catalyzed hydrogenations, the chiral ligands coordinated to the metal center create a defined chiral pocket. The substrate must orient itself within this pocket to minimize steric hindrance and maximize favorable electronic interactions, which predisposes one of its enantiotopic faces to the catalytic site.

For instance, in the hydrogenation of aromatic ketones over platinum-based catalysts, the solvent has been shown to significantly impact selectivity. qub.ac.ukcore.ac.uk Studies using Pt/TiO2 have revealed that alkane solvents tend to favor the hydrogenation of the aromatic ring, whereas aromatic and alcohol solvents lead to preferential hydrogenation of the carbonyl group. qub.ac.uk This solvent effect highlights the complexity of the catalyst-substrate environment, where the solvent itself is an active participant in governing which part of the molecule is presented to the catalyst surface. The choice of catalyst support, such as TiO2 versus SiO2, also influences selectivity, with the latter favoring ring hydrogenation regardless of the solvent. qub.ac.uk The development of bifunctional catalysts has also been a key strategy, enhancing enantioselectivity through specific catalyst-substrate binding. frontiersin.org

| Catalyst | Solvent | Major Hydrogenation Pathway | Reference |

|---|---|---|---|

| Pt/TiO₂ | n-Hexane (Alkane) | Aromatic Ring | qub.ac.uk |

| Pt/TiO₂ | Toluene (Aromatic) | Carbonyl Group | qub.ac.uk |

| Pt/TiO₂ | 1-Propanol (Alcohol) | Carbonyl Group | qub.ac.uk |

| Pt/SiO₂ | Various | Aromatic Ring | qub.ac.uk |

Mapping the reaction pathways for the formation of this compound involves identifying the key intermediates and transition states. The hydrogenation of 4-phenyl-2-butanone can proceed through two main routes: hydrogenation of the carbonyl group to yield 4-phenyl-2-butanol (B1222856) (PBL), or hydrogenation of the aromatic ring to form 4-cyclohexyl-2-butanone (CBN). researchgate.net Both intermediates can then be further hydrogenated to the fully saturated product, 4-cyclohexyl-2-butanol (CBL). researchgate.net

Understanding Biocatalytic Stereoselectivity

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and sustainable alternative for producing enantiopure compounds like this compound.

The remarkable stereoselectivity of enzymes stems from the three-dimensional structure of their active sites. tru.cakhanacademy.org The active site is a chiral environment composed of a specific arrangement of amino acid residues that creates a binding pocket complementary in shape and chemical properties to the substrate. khanacademy.orglibretexts.org For the reduction of 4-phenyl-2-butanone, an enzyme's active site will bind the substrate in a precise orientation. libretexts.org This binding is governed by a combination of hydrophobic, hydrogen bonding, and van der Waals interactions. libretexts.org

This lock-and-key or "induced fit" mechanism ensures that the carbonyl group of the substrate is positioned optimally relative to a hydride donor (typically the cofactor NADH or NADPH), allowing for hydride transfer to only one face of the ketone. libretexts.org For example, studies with Saccharomyces cerevisiae (baker's yeast) have identified specific dehydrogenases, such as Ypr1p, that can rapidly reduce related α-ketoesters to the corresponding (R)-alcohol with high stereoselectivity. researchgate.net The enzyme's structure dictates whether the "Prelog" or "anti-Prelog" reduction product is formed, leading to either the (R) or (S) alcohol.

| Enzyme (Source) | Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ypr1p (S. cerevisiae) | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | High | researchgate.net |

| Gre2p (S. cerevisiae) | Ethyl 2-oxo-4-phenylbutyrate | (S)-Ethyl 2-hydroxy-4-phenylbutyrate | High | researchgate.net |

| Alcohol Dehydrogenases | 4-phenyl-2-butanone | (R)- or (S)-4-phenylbutan-2-ol | Enzyme-dependent | nih.gov |

Many oxidoreductases used in biocatalysis require stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). illinois.edunih.gov For these processes to be economically viable on a large scale, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. rsc.org This is often achieved by creating an enzymatic cascade. nih.govnih.gov

A typical regeneration system involves a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), and an inexpensive sacrificial substrate like formate or glucose. researchgate.net This second enzyme consumes the oxidized cofactor produced by the primary reaction, regenerating the reduced form for another catalytic cycle. illinois.edu The efficiency of this regeneration is critical, as it can drive the reaction to completion, overcome product inhibition, and simplify downstream processing. illinois.eduresearchgate.net Multi-enzyme, one-pot systems have been developed for the conversion of racemic alcohols into single enantiomers of chiral amines, which incorporate efficient in-situ cofactor recycling. nih.govnih.govresearchgate.net

Computational Chemistry Approaches for Theoretical Analysis

Computational chemistry provides powerful tools for gaining deep, molecular-level insights into the mechanisms governing the synthesis of this compound. Methods like Density Functional Theory (DFT) are used to model the electronic structure of reactants, catalysts, and transition states. These calculations can accurately predict the geometries of catalyst-substrate complexes and the energy barriers for different reaction pathways, thereby explaining the origins of enantioselectivity.

For complex biocatalytic systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the reactive core of the system (the enzyme's active site and the substrate) is treated with high-level QM methods, while the surrounding protein and solvent are modeled using less computationally intensive MM force fields. This multiscale approach allows for the simulation of enzymatic reactions within their native environment, providing critical information on substrate binding dynamics and the role of specific amino acid residues in catalysis. These theoretical analyses not only help to rationalize experimental findings but also guide the future design of more efficient and selective catalysts and engineered enzymes.

Density Functional Theory (DFT) Studies for Energetic and Structural Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the synthesis of this compound from 4-phenyl-2-butanone, DFT calculations can provide crucial data on the thermodynamics and kinetics of the reaction, as well as detailed structural information about the molecules involved.

DFT studies can be employed to calculate the optimized geometries of the reactant (4-phenyl-2-butanone), the product (this compound), and any transition states that occur during the conversion. These calculations yield precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecules at their lowest energy state.

Furthermore, DFT is instrumental in determining the energetic landscape of the reaction. By calculating the electronic energies of the reactant, product, and transition state, the enthalpy of reaction (ΔH) and the activation energy (Ea) can be determined. A lower activation energy for the pathway leading to the (R)-enantiomer compared to the (S)-enantiomer in a catalyzed reaction would explain the observed stereoselectivity.

Conceptual DFT also allows for the calculation of various reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. Analysis of the electrostatic potential on the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack, which is key to understanding the mechanism of the ketone reduction. For instance, a more negative electrostatic potential around the carbonyl group of 4-phenyl-2-butanone supports its reduction to an alcohol. acs.org

Below is a table summarizing the type of data that can be obtained from DFT calculations for the transformation of 4-phenyl-2-butanone to this compound.

| Parameter | 4-Phenyl-2-butanone | Transition State | This compound | Significance |

| Enthalpy of Formation (ΔHf°) | Value (kJ/mol) | Value (kJ/mol) | Value (kJ/mol) | Indicates the thermodynamic stability of the molecules. |

| HOMO Energy | Value (eV) | - | Value (eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Value (eV) | - | Value (eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value (eV) | - | Value (eV) | Indicates chemical reactivity and stability. |

| Key Bond Length (C=O / C-O) | ~1.22 Å | Elongated C=O | ~1.43 Å | Shows the change from a double to a single bond. |

| Key Bond Angle (C-C(O)-C) | ~117° | Distorted | ~110° (tetrahedral) | Reflects the change in hybridization of the carbonyl carbon. |

Note: The values in this table are illustrative of the data obtained from DFT calculations and are based on typical values for similar organic molecules.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of the enzymatic synthesis of this compound, MD simulations are invaluable for understanding the dynamic interactions between the substrate (4-phenyl-2-butanone) and an enzyme, typically an alcohol dehydrogenase (ADH).

MD simulations can model the entire process of substrate binding, catalysis, and product release. These simulations provide a detailed view of how the substrate or product is oriented within the enzyme's active site and how the enzyme's conformation may change to accommodate the ligand.

A key aspect of these simulations is the analysis of the stability of the enzyme-substrate complex. The root-mean-square deviation (RMSD) of the protein backbone is often calculated over the simulation time to assess conformational stability. A stable RMSD suggests that the protein has reached an equilibrium state.

Furthermore, MD simulations allow for the identification of the specific amino acid residues that play a crucial role in binding the substrate and in the catalytic mechanism. By analyzing the distances and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the enzyme's active site residues, researchers can pinpoint the key players in the catalytic process. This information is critical for efforts in enzyme engineering to improve catalytic efficiency or alter substrate specificity.

The binding free energy between the enzyme and the substrate or product can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). A more favorable binding energy for the transition state leading to the (R)-product would provide a rationale for the enzyme's stereoselectivity.

Below is a table summarizing the typical outputs from an MD simulation of an alcohol dehydrogenase with this compound.

| Parameter | Description | Typical Findings | Significance |

| RMSD of Protein Backbone | Root-mean-square deviation of atomic positions. | Stable fluctuation around an average value (e.g., 1.5-2.5 Å). | Indicates the stability of the enzyme-ligand complex during the simulation. |

| Binding Free Energy (ΔGbind) | The free energy change upon ligand binding. | A negative value (e.g., -5 to -10 kcal/mol). | Quantifies the affinity of the product for the enzyme's active site. |

| Key Interacting Residues | Amino acids in the active site forming significant interactions with the ligand. | Identification of specific residues (e.g., Tyr150, Ser48, Zn2+ cofactor). | Elucidates the molecular basis of substrate recognition and catalysis. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds between the ligand and the enzyme. | Persistent hydrogen bonds involving the hydroxyl group of the alcohol. | Highlights key interactions that stabilize the ligand in the active site. |

| Conformational Changes | Changes in the enzyme's structure upon ligand binding. | Movement of loops or domains near the active site. | Can be crucial for catalytic activity and product release. |

Note: The findings in this table are representative of what would be expected from MD simulations of an alcohol dehydrogenase with a chiral alcohol product and are based on general knowledge of such systems.

Applications of R 4 Phenylbutan 2 Ol As a Chiral Building Block in Advanced Chemical Synthesis

Integral Role in Pharmaceutical and Medicinal Chemistry

The defined stereocenter of (R)-4-Phenylbutan-2-ol is crucial in the synthesis of pharmacologically active molecules, where biological activity is often dependent on a specific enantiomer.

Precursor to Potentially Biologically Active Compounds (e.g., potassium channel blockers)

This compound serves as a logical precursor for various biologically active compounds. For instance, a class of potent and specific intermediate-conductance calcium-activated potassium (IK(Ca)) channel blockers has been identified based on a 4-phenyl-4H-pyran scaffold. researchgate.net The core structure of these blockers features a phenyl group and a chiral center, suggesting that a stereospecific synthesis could originate from a chiral precursor like this compound to achieve the desired stereochemistry in the final pyran ring system. These IK(Ca) channel blockers are investigated for therapeutic potential in conditions like traumatic brain injury. researchgate.net

Intermediate in the Synthesis of Therapeutically Important Molecules (e.g., HIV protease inhibitors via 1,3-diamino-4-phenylbutan-2-ol derivatives)

The structural motif derived from this compound is central to some of the most critical antiviral drugs. Specifically, 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives are highly significant building blocks in medicinal chemistry, forming the core of several potent inhibitors of HIV protease. reddit.com This enzyme is a key target in HIV therapy, and its inhibition leads to immature and non-infectious viral particles.

Prominent HIV protease inhibitor drugs such as Darunavir and Saquinavir contain a hydroxyethylamine (HEA) unit that includes the anti-(2R,3S) configuration of the DAPB core. reddit.com Efficient synthetic routes have been developed to produce these crucial DAPB intermediates in a stereocontrolled manner. One such method involves a two-step process starting from N,N-dibenzyl-L-phenylalaninal, which undergoes a highly stereoselective three-component oxyhomologation reaction, followed by a reduction step to yield the target N1-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. reddit.com The use of chiral precursors is fundamental to establishing the precise stereochemistry required for potent enzymatic inhibition.

| Drug Class | Core Building Block | Example Drugs |

| HIV Protease Inhibitors | anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol | Darunavir, Saquinavir |

Building Block for Antihypertensive Agents (e.g., dilevalol (B1670639) precursors)

This compound is an ideal precursor for a key structural component of the antihypertensive agent dilevalol. Dilevalol is the single (R,R)-diastereoisomer of labetalol (B1674207) and functions as a vasodilating β-blocker. chiralpedia.comnih.gov Its chemical structure is (R)-5-(1-hydroxy-2-((R)-1-methyl-3-phenylpropyl)amino)ethyl)salicylamide.

The critical side-chain, (R)-1-methyl-3-phenylpropylamine, can be synthesized directly from this compound. The synthesis involves the conversion of the secondary alcohol group of this compound into an amine with retention of stereochemistry, a process achievable through methods like reductive amination. This makes this compound a strategically important starting material for ensuring the correct stereoisomer is produced, which is essential for the drug's specific pharmacological profile of β2-adrenoreceptor agonism and potent β1-blocking activity. chiralpedia.comnih.gov

Contribution to Stereoselective Synthesis of Complex Drug Candidates

The inherent chirality of this compound is leveraged to control the stereochemical outcome of subsequent reactions, a cornerstone of modern pharmaceutical synthesis. The synthesis of the aforementioned 1,3-diamino-4-phenylbutan-2-ol derivatives for HIV inhibitors is a prime example. The process employs a "fully stereoselective three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction," where the stereochemistry of the starting material, an L-phenylalanine derivative, dictates the formation of the anti-diastereomer with high selectivity (>98:2). reddit.com This demonstrates how chiral building blocks like this compound and its relatives are not merely incorporated into the final structure but actively guide the stereochemical course of the entire synthetic sequence, minimizing the need for difficult purification of stereoisomers and maximizing the yield of the desired active compound.

Utilization in the Synthesis of Chiral Natural Products

Chiral alcohols are fundamental components of a vast array of natural products, which are often characterized by complex, stereochemically dense structures. As a member of the "chiral pool," this compound represents a readily available enantiopure starting material. Its structure, containing a secondary alcohol and a phenyl group, makes it a suitable precursor for synthesizing portions of natural products that feature a C4-phenyl-substituted chain with a specific stereocenter. While specific total syntheses of named natural products beginning directly from this compound are not prominently detailed in the reviewed scientific literature, its utility as a building block for such endeavors is clear from a strategic synthetic perspective.

Application in the Development of Advanced Materials and Fine Chemical Intermediates

Beyond its direct role in drug synthesis, this compound is utilized in the production of other high-value chemical intermediates and materials.

One key application is in the biocatalytic synthesis of chiral amines. Enzymatic cascades have been developed to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding amine with excellent enantioselectivity (>99% ee for the R-amine). These chiral amines are themselves essential building blocks for the pharmaceutical industry.

Additionally, 4-phenyl-2-butanol is used as a reagent in reactions for the direct alkylation of amines with alcohols via a process known as biocatalytic hydrogen borrowing. It has also found application in the formulation of personal care products, specifically in compositions designed for malodor reduction.

| Application Area | Process | Product/Use |

| Fine Chemicals | Biocatalytic Amination | (R)-4-phenylbutan-2-amine |

| Fine Chemicals | Biocatalytic Hydrogen Borrowing | Reagent for amine alkylation |

| Advanced Materials | Formulation | Component in malodor reduction compositions |

Future Research Directions and Emerging Paradigms for R 4 Phenylbutan 2 Ol

Development of Novel Highly Enantioselective and Sustainable Catalytic Systems

The future of synthesizing (R)-4-Phenylbutan-2-ol is intrinsically linked to the development of advanced catalytic systems that are not only highly selective but also environmentally benign. A major thrust in this area is the move away from classical metal-catalyzed processes towards greener alternatives.

Biocatalysis has emerged as a powerful and sustainable strategy. The asymmetric reduction of the prochiral ketone, 4-phenyl-2-butanone, is a primary route to this compound. Research is increasingly focused on discovering and engineering novel enzymes, such as alcohol dehydrogenases (ADHs), from various microorganisms. These enzymes can operate under mild conditions in aqueous media, offering high enantioselectivity. For instance, whole-cell biocatalysts, which eliminate the need for costly enzyme purification, are being explored. A key challenge remains in improving the volumetric productivity and substrate tolerance of these systems to make them viable for large-scale industrial production.

Chemoenzymatic cascade reactions represent another promising frontier. These one-pot processes combine the selectivity of enzymes with the versatility of chemical catalysts, allowing for the synthesis of complex molecules from simple precursors with high atom economy. An example is the conversion of racemic 4-phenyl-2-butanol (B1222856) into the corresponding chiral amine, where enantio-complementary ADHs are used in concert with other enzymes. nih.govnih.gov The development of such multi-enzyme systems, potentially co-immobilized for enhanced stability and reusability, is a key area for future investigation.

Below is a table summarizing selected biocatalytic approaches for the synthesis of chiral alcohols, indicative of the methods being developed for compounds like this compound.

| Catalyst System | Substrate | Product | Key Performance Metrics |

| Alcohol Dehydrogenase (ADH) Variant | Prochiral Ketones | (R)-alcohols | High pharmaceutical relevance |

| Immobilized Lipase | Racemic Flurbiprofen | Chiral Flurbiprofen | Efficient kinetic resolution in flow reactors |

| Recombinant Whole-Cell Biocatalyst | 4-fluoroacetophenone | (R)-4-fluorophenylethan-1-ol | >95% conversion, >99% ee |

| Pichia pastoris | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | High chemo- and enantioselectivity |

This table presents a selection of findings from various studies to illustrate the types of catalytic systems under development.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The empirical and often time-consuming process of catalyst discovery and reaction optimization is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). chimia.chresearchgate.netnih.gov For the synthesis of this compound, these computational tools offer a pathway to accelerate the development of optimal synthetic routes.

ML algorithms can be trained on existing reaction data to predict the enantioselectivity of a catalyst for a specific transformation. researchgate.net This data-driven approach can screen vast virtual libraries of potential catalysts, identifying promising candidates for experimental validation and significantly reducing the trial-and-error cycle. chimia.chresearchgate.netnih.gov For biocatalysis, ML can help to understand the complex relationship between an enzyme's amino acid sequence and its catalytic function, guiding protein engineering efforts to enhance selectivity and activity for substrates like 4-phenyl-2-butanone. researchgate.net

Exploration of Continuous Flow Chemistry for Scalable Synthesis of this compound

Translating a successful laboratory-scale synthesis into an industrial process presents challenges of scalability, safety, and consistency. Continuous flow chemistry offers compelling solutions to these challenges and is a major area of exploration for the synthesis of this compound and other fine chemicals. nih.govresearchgate.netmit.edu

Flow reactors, particularly microreactors, provide superior control over reaction parameters due to their high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. nih.govmdpi.com This precise control can result in higher yields, selectivities, and shorter reaction times compared to traditional batch processes. mit.edubeilstein-journals.org For the asymmetric hydrogenation or biocatalytic reduction of 4-phenyl-2-butanone, a flow setup can enable safe handling of hazardous reagents (like gaseous hydrogen) and allow for operation at elevated temperatures and pressures. asynt.com

A key advantage of flow chemistry is the ease of integrating immobilized catalysts, whether they are enzymes or heterogeneous chemical catalysts. rsc.org Packing a reactor column with a supported catalyst allows for the continuous conversion of the substrate into the product, which flows out of the reactor. This simplifies product purification and allows the expensive catalyst to be reused for extended periods, significantly improving process efficiency and sustainability. nih.gov The development of robust immobilized catalysts suitable for long-term operation in flow systems is a critical research objective for the scalable synthesis of this compound. rsc.org

Expanding the Scope of Derivatization Reactions for Diverse Applications

This compound is not only a target molecule in its own right but also a valuable chiral building block for the synthesis of more complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). nih.gov Research into expanding the scope of its derivatization reactions is crucial for unlocking its full potential.

A significant application is its use as a precursor for chiral amines. Enantiopure amines are fundamental components of many pharmaceuticals. acs.org One-pot enzymatic cascades have been developed to convert racemic 4-phenyl-2-butanol directly into either the (S)- or (R)-enantiomer of the corresponding amine with excellent enantioselectivity (>99% ee for the R-amine). nih.govnih.govresearchgate.net These processes, which utilize a combination of alcohol dehydrogenases and transaminases, represent a green and efficient alternative to traditional chemical amination methods.

Furthermore, derivatives of this compound are key intermediates in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. researchgate.netutm.myfrontiersin.orgscispace.comscielo.br For example, the structure of the ACE inhibitor Trandolapril incorporates a moiety derived from (R)-2-hydroxy-4-phenylbutanoic acid ethyl ester, which can be synthesized from this compound. researchgate.netfrontiersin.org Future research will likely focus on developing more efficient and direct routes from this compound to these and other complex APIs, further cementing its importance as a versatile chiral intermediate.

The table below lists ACE inhibitors that contain structural motifs related to 4-phenylbutane derivatives.

| ACE Inhibitor | Structural Relationship |

| Enalapril | Contains a 4-phenylbutanoate moiety. frontiersin.org |

| Imidapril | Incorporates a (S)-1-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]aminoethyl group. frontiersin.org |

| Trandolapril | Contains a (2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group. frontiersin.org |

| Quinapril | Features a 1-ethoxycarbonyl-4-phenylbutan-2-yl group. frontiersin.org |

This table illustrates the relevance of the 4-phenylbutane scaffold in pharmaceutical compounds.

Fundamental Studies on Chirality Transfer and Amplification in Complex Chemical Systems

Beyond its practical applications, the synthesis of this compound can serve as a model system for fundamental studies in stereochemistry. Understanding the mechanisms of chirality transfer and amplification is essential for designing new and more effective asymmetric reactions.

Chirality transfer refers to the process where the stereochemical information from a chiral molecule (a catalyst, reagent, or substrate) is passed on to the product molecule during a reaction. core.ac.ukorganic-chemistry.orgresearchgate.netrsc.org In the synthesis of this compound via asymmetric reduction, the chiral catalyst creates a diastereomeric transition state with the prochiral ketone, leading to the preferential formation of one enantiomer. Detailed mechanistic studies, often aided by computational modeling, can elucidate the subtle non-covalent interactions that govern this transfer, providing insights that can be used to design more selective catalysts.

Chirality amplification is a phenomenon where the enantiomeric excess (ee) of the product is higher than the ee of the chiral catalyst or auxiliary used. acs.orgnih.govnih.govacs.org This nonlinear effect can be highly advantageous, as it allows for the use of less enantiopure (and therefore less expensive) chiral sources to generate highly enriched products. acs.org Studies of asymmetric reactions, such as the addition of organozinc reagents to aldehydes in the presence of chiral amino alcohols, have revealed that this amplification often arises from the formation of catalyst aggregates (dimers or higher-order species) where the heterochiral aggregates (formed from R and S catalyst molecules) are less reactive than the homochiral ones. acs.orgacs.org Investigating such phenomena in the context of synthesizing chiral alcohols like this compound could lead to more economical and efficient asymmetric processes.

常见问题

Handling air-sensitive intermediates in asymmetric synthesis

- Protocol : Use Schlenk lines for reagent transfer, degas solvents with N₂, and monitor reaction progress via in situ FTIR (C=O stretch at 1715 cm⁻¹ disappearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。